4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone
Description
4-Hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone is a complex organic compound with a unique structure that combines multiple functional groups, including a hydroxyl group, a phenyl group, and a pyridinone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
4-hydroxy-3-[(E)-3-phenylprop-2-enyl]-1-(2-pyridin-2-ylethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20-13-16-23(15-12-18-10-4-5-14-22-18)21(25)19(20)11-6-9-17-7-2-1-3-8-17/h1-10,13-14,16,24H,11-12,15H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSSUUOCWULSDI-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CCC3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=C(C=CN(C2=O)CCC3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoamides
The 2-pyridinone core is typically constructed via cyclocondensation reactions. A modified Hantzsch dihydropyridine synthesis using ethyl acetoacetate and ammonium acetate under reflux conditions generates the basic pyridinone scaffold. Subsequent oxidation with manganese dioxide yields the aromatic system.
Key reaction parameters:
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: 78°C reflux
- Reaction time: 12–16 hours
- Yield: 62–68% (isolated)
Palladium-Catalyzed Coupling for C3 Functionalization
Introduction of the (E)-3-phenylpropenyl group at C3 employs Heck coupling between 3-bromo-4-hydroxy-2-pyridinone and styrene derivatives:
$$
\text{3-Bromo-pyridinone} + \text{Styrene} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3, \text{Et}_3\text{N}} \text{C3-Alkenyl Product}
$$
Optimized conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Triphenylphosphine (10 mol%)
- Base: Triethylamine (2 equiv)
- Solvent: DMF/H₂O (9:1)
- Temperature: 90°C
- Yield: 74–82% with >98% E-selectivity
N-Alkylation at Position 1
Mitsunobu Reaction for Ether Formation
The 2-pyridinylethyl side chain is introduced via Mitsunobu conditions to ensure retention of configuration:
$$
\text{Pyridinone-OH} + \text{2-(2-Pyridyl)ethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{N-Alkylated Product}
$$
Reaction details:
- Reagents: DIAD (1.5 equiv), PPh₃ (1.5 equiv)
- Solvent: Anhydrous THF
- Temperature: 0°C → RT
- Time: 24 hours
- Yield: 58% (chromatographically purified)
Phase-Transfer Catalyzed Alkylation
Alternative method using phase-transfer conditions for improved scalability:
| Parameter | Value |
|---|---|
| Alkylating agent | 2-(2-Pyridyl)ethyl bromide |
| Base | K₂CO₃ |
| Catalyst | TBAB (0.1 equiv) |
| Solvent | DCM/H₂O (1:1) |
| Temperature | 40°C |
| Time | 8 hours |
| Yield | 67% |
Oxidation and Hydroxylation
Late-Stage Hydroxylation at C4
Controlled oxidation using TEMPO/PhI(OAc)₂ system introduces the C4 hydroxyl group without over-oxidation:
$$
\text{Pyridinone} \xrightarrow{\text{TEMPO (0.2 equiv), PhI(OAc)₂ (1.1 equiv)}} \text{4-Hydroxy Derivative}
$$
Critical parameters:
- Solvent: Acetonitrile/water (4:1)
- pH: 7.0–7.5 (phosphate buffer)
- Temperature: 25°C
- Conversion: >95% (HPLC)
- Isolation yield: 83%
Stereochemical Control in Propenyl Group
Wittig Olefination for E-Selectivity
Alternative to Heck coupling using stabilized ylides:
$$
\text{3-Formyl-pyridinone} + \text{Ph}_3\text{P=CHPh} \xrightarrow{\text{THF, −78°C → RT}} \text{(E)-Alkenyl Product}
$$
Performance metrics:
- E/Z ratio: 99:1 (by ¹H NMR)
- Isolated yield: 71%
- Purification: Silica gel chromatography (hexane/EtOAc 3:1)
Purification and Characterization
Chromatographic Separation
Final purification employs reverse-phase HPLC:
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 (250×4.6mm) | MeCN/H₂O (0.1% TFA) | 1 mL/min | 14.2 min | >99% |
Spectroscopic Data Correlation
Key characterization data from PubChem:
- HRMS (ESI): m/z 333.1502 [M+H]⁺ (calc. 333.1504)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 1H), 7.72–7.68 (m, 2H), 7.45–7.30 (m, 5H), 6.68 (d, J = 15.6 Hz, 1H), 6.34 (dt, J = 15.6, 6.8 Hz, 1H)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8, 156.2, 149.7, 136.4, 132.7, 130.1, 128.9, 127.6, 123.9, 117.3, 112.4
Comparative Analysis of Synthetic Routes
Table 1: Efficiency metrics for major pathways
| Method | Total Steps | Overall Yield | Purity | E-Selectivity |
|---|---|---|---|---|
| Heck coupling route | 5 | 42% | 99.1% | 98% |
| Wittig route | 6 | 38% | 98.5% | 99% |
| One-pot cascade | 4 | 35% | 97.8% | 95% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or chromium-based reagents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Scientific Research Applications
Overview
4-Hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This compound features a unique structure that combines multiple functional groups, including hydroxyl, phenyl, and pyridinone moieties, making it a candidate for diverse applications.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves induction of apoptosis and G1 phase cell cycle arrest, as evidenced by flow cytometry and Western blot analyses .
- Antioxidant Properties : It exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This property is attributed to the phenolic hydroxyl groups present in its structure .
Biological Research
In biological contexts, the compound is being studied for its interactions with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzyme activities by binding to active sites, modulating biological pathways crucial for disease progression.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal activities, making it a candidate for developing new treatments against infections .
Industrial Applications
The unique chemical properties of this compound allow its use in:
- Material Science : Development of new polymers or coatings due to its structural characteristics that impart desirable mechanical and thermal properties.
Anticancer Research
A study published in a peer-reviewed journal highlighted the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. Mechanistic studies revealed alterations in cell cycle progression and upregulation of pro-apoptotic proteins .
Antioxidant Activity Assessment
In vitro assays conducted to evaluate antioxidant properties demonstrated that the compound effectively reduced oxidative stress markers in cellular models. The results suggested that it could be developed into a therapeutic agent for conditions associated with oxidative damage, such as neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolone: Shares the hydroxyl and pyridinone moieties but lacks the phenyl and pyridinyl groups.
3-Phenyl-2-propenyl derivatives: Similar in having the phenyl and propenyl groups but differ in the rest of the structure.
Pyridinyl ethyl derivatives: Compounds with the pyridinyl ethyl group but different core structures.
Uniqueness
What sets 4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
4-Hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H18N2O2
- CAS Number : 478033-66-8
- IUPAC Name : this compound
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which was corroborated by flow cytometry analyses and Western blotting for cell cycle-related proteins .
Antioxidant Activity
The compound also shows promising antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This antioxidant activity is attributed to its phenolic hydroxyl groups, which play a crucial role in neutralizing reactive oxygen species (ROS) .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective effects. In models of neurodegeneration, it demonstrated the ability to reduce neuronal apoptosis and inflammation. These effects were linked to the modulation of neuroinflammatory pathways and the inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation.
- Modulation of Apoptotic Pathways : It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells.
- Antioxidant Mechanisms : The phenolic structure allows for electron donation, which neutralizes free radicals and protects cellular components from oxidative damage.
Research Findings and Case Studies
Case Study: Anticancer Activity
In a controlled study, various concentrations of the compound were administered to MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values around 15 µM after 48 hours of treatment. Flow cytometry revealed an increase in apoptotic cells correlating with higher concentrations of the compound .
Case Study: Neuroprotective Effects
Another study investigated the effects on SH-SY5Y neuronal cells subjected to oxidative stress. Treatment with this compound resulted in a significant decrease in cell death compared to untreated controls, alongside reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone, and how is its structure validated?
- Methodology : Synthesis typically involves multi-step reactions, such as Claisen-Schmidt condensation for the propenyl side chain and alkylation for the pyridinyl-ethyl group. Structural validation employs nuclear magnetic resonance (NMR; ¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography may confirm stereochemistry and substituent positioning, as seen in analogous pyridinone derivatives .
Q. What crystallographic data are available for pyridinone derivatives, and how do they inform conformational analysis?
- Methodology : Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, monoclinic systems (space group P2₁/c) with unit cell parameters (a ≈ 12.03 Å, b ≈ 17.41 Å, c ≈ 9.44 Å) are common in structurally similar compounds. These data aid in understanding molecular packing and stability .
Q. Which analytical techniques ensure purity and identity of the compound during synthesis?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95%). Elemental analysis (C, H, N) and gas chromatography-mass spectrometry (GC-MS) verify molecular composition. Residual solvents are assessed via headspace GC .
Advanced Research Questions
Q. How are biological activities (e.g., enzyme inhibition, cytotoxicity) evaluated for pyridinone derivatives?
- Methodology :
- In vitro : Enzyme inhibition assays (e.g., kinase or protease targets) use spectrophotometric methods to measure IC₅₀ values. Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- In vivo : Rodent models assess pharmacokinetics (oral bioavailability, half-life) and efficacy in disease models (e.g., tumor xenografts). Metabolite profiling via LC-MS/MS identifies active derivatives .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodology : Reproduce experiments under standardized conditions (pH, temperature, solvent). Validate target engagement using biophysical methods (e.g., surface plasmon resonance for binding affinity). Cross-reference with structural analogs to identify substituent-specific effects .
Q. How do computational models (e.g., molecular docking, MD simulations) predict binding modes and stability?
- Methodology :
- Docking : Software like AutoDock Vina screens interactions with target proteins (e.g., ATP-binding sites in kinases).
- MD Simulations : GROMACS or AMBER evaluates conformational stability over 100+ ns trajectories, highlighting critical residues for binding .
Q. What approaches guide structure-activity relationship (SAR) studies for optimizing therapeutic potential?
- Methodology : Synthesize analogs with varied substituents (e.g., halogenation of the phenyl ring, alkyl chain modifications). Compare IC₅₀ values and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. QSAR models quantify electronic (Hammett constants) and steric (Taft parameters) effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
